molecular formula C9H8BrN3O2 B2458862 Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate CAS No. 2059932-43-1

Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate

Cat. No. B2458862
CAS RN: 2059932-43-1
M. Wt: 270.086
InChI Key: VJNVFGHMUTYTMS-UHFFFAOYSA-N
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Description

“Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate” is a chemical compound with the molecular formula C9H8BrN3O2 . It is a light yellow to yellow powder or crystal .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyridine derivatives, such as “Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate”, often involves the oxidative cyclization of N-(2-pyridyl)amidines . Various oxidizers can be used for this purpose, including NaOCl, Pb(OAc)4, MnO2, PIFA (PhI(OCOCF3)2), and I2/KI .


Molecular Structure Analysis

The molecular structure of “Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate” can be represented by the SMILES string "Nc1nc2c(Br)cccn2n1" . This indicates that the compound contains a bromine atom attached to a pyridine ring, which is further connected to a triazole ring .


Physical And Chemical Properties Analysis

“Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate” is a solid at room temperature . It has a molecular weight of 270.09 .

Scientific Research Applications

Synthesis Methodology

1,2,4-triazolo[1,5-a]pyridines can be synthesized using a catalyst-free, additive-free, and eco-friendly method under microwave conditions . This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time . The methodology demonstrates a broad substrate scope and good functional group tolerance, resulting in the formation of products in good-to-excellent yields .

Medicinal and Pharmaceutical Applications

1,2,4-triazolo[1,5-a]pyridine, with a bridge-headed nitrogen atom, is usually found in medicinal and biologically active compounds . It exhibits numerous activities, including acting as RORγt inverse agonists , PHD-1 , JAK1 , and JAK2 inhibitors . These compounds are utilized in the treatment of cardiovascular disorders , type 2 diabetes , and hyperproliferative disorders .

Material Science Applications

These types of compounds have various applications in the material sciences fields as well .

Antimicrobial Applications

Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial , antifungal , anticancer , antioxidant , antiviral , anti-inflammatory , analgesic , antiepileptic , antihypertensive , antidepressant , antidiabetic , antianxiety and antitubercular .

Commercially Available Drugs

The commercially available triazole-containing drugs are fluconazole , voriconazole (antifungal), trazodone , nefazodone (antidepressant), trapidil (antihypertensive), estazolam (sedative-hypnotic), rufinamide (antiepileptic) and so on .

Antimicrobial Potential of Substituted 1,2,4-Triazole Analogues

Along with the therapeutic importance of triazole derivatives as confirmed in the literature, it was decided to synthesize and study their antimicrobial , antioxidant and antiviral potential of substituted 1,2,4-triazole analogues .

Safety and Hazards

This compound is classified as an Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O2/c1-2-15-9(14)7-3-6(10)4-13-8(7)11-5-12-13/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJNVFGHMUTYTMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CN2C1=NC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate

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